6-chloro-N-(4-hydroxyphenethyl)imidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
6-chloro-N-(4-hydroxyphenethyl)imidazo[1,2-a]pyridine-2-carboxamide is a compound belonging to the imidazo[1,2-a]pyridine class, which is known for its significant applications in medicinal chemistry. This compound features a fused bicyclic heterocycle, making it a valuable scaffold in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-hydroxyphenethyl)imidazo[1,2-a]pyridine-2-carboxamide typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(4-hydroxyphenethyl)imidazo[1,2-a]pyridine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .
Scientific Research Applications
6-chloro-N-(4-hydroxyphenethyl)imidazo[1,2-a]pyridine-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-chloro-N-(4-hydroxyphenethyl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
4-chloro-N-(6-chloro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-benzamide: Another derivative with potential biological activities.
Uniqueness
6-chloro-N-(4-hydroxyphenethyl)imidazo[1,2-a]pyridine-2-carboxamide stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its hydroxyl and chloro substituents allow for diverse chemical modifications, making it a versatile scaffold in drug discovery .
Properties
Molecular Formula |
C16H14ClN3O2 |
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Molecular Weight |
315.75 g/mol |
IUPAC Name |
6-chloro-N-[2-(4-hydroxyphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H14ClN3O2/c17-12-3-6-15-19-14(10-20(15)9-12)16(22)18-8-7-11-1-4-13(21)5-2-11/h1-6,9-10,21H,7-8H2,(H,18,22) |
InChI Key |
VQZZGBQEYYPSPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CN3C=C(C=CC3=N2)Cl)O |
Origin of Product |
United States |
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